1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol . It is a colorless to pale yellow solid commonly used as an intermediate in organic synthesis to create compounds with specific structures and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclobutane-1-carbonitrile: A closely related compound with similar structural features and properties.
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile: Another variant with slight differences in the cyclobutane ring structure.
Uniqueness
This compound is unique due to its specific combination of a fluoro and methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
KRQLNUFAPHUHSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C#N)F |
Origin of Product |
United States |
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